Hexose
Overview
Description
Hexose is a monosaccharide, or simple sugar, that contains six carbon atoms. The general chemical formula for hexoses is C6H12O6. Hexoses are crucial in biochemistry, serving as fundamental building blocks for more complex carbohydrates like starch, cellulose, and glycogen. Common examples of hexoses include glucose, fructose, and galactose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexoses can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the isomerization of glucose to fructose using glucose isomerase. This reaction typically occurs under mild conditions, such as a pH of 7-8 and a temperature of 60-70°C .
Industrial Production Methods: Industrially, hexoses are often produced from polysaccharides like starch through hydrolysis. Enzymes such as amylase and glucoamylase break down starch into glucose. This process is widely used in the food industry to produce high-fructose corn syrup .
Chemical Reactions Analysis
Types of Reactions: Hexoses undergo various chemical reactions, including:
Oxidation: Hexoses can be oxidized to form aldonic acids, such as the conversion of glucose to gluconic acid using mild oxidizing agents like bromine water.
Reduction: Hexoses can be reduced to form sugar alcohols, such as the reduction of glucose to sorbitol using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, hydrogen gas with a metal catalyst.
Substitution: Alcohols, acid catalysts like hydrochloric acid.
Major Products:
Oxidation: Aldonic acids (e.g., gluconic acid).
Reduction: Sugar alcohols (e.g., sorbitol).
Substitution: Glycosides.
Scientific Research Applications
Hexoses have a wide range of applications in scientific research:
Chemistry: Hexoses are used as starting materials in the synthesis of various organic compounds.
Biology: Hexoses play a critical role in cellular metabolism, particularly in glycolysis and the pentose phosphate pathway.
Medicine: Hexoses are used in medical diagnostics, such as glucose testing for diabetes management.
Mechanism of Action
Hexoses can be compared with other monosaccharides, such as pentoses (five-carbon sugars) and heptoses (seven-carbon sugars). While pentoses like ribose are crucial for nucleic acid structure, hexoses are more involved in energy metabolism. Heptoses are less common but play roles in certain bacterial metabolic pathways. The uniqueness of hexoses lies in their versatility and abundance in nature, making them indispensable in various biological processes .
Comparison with Similar Compounds
Pentoses: Ribose, deoxyribose.
Heptoses: Sedoheptulose.
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
Record name | Hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
Record name | Hexopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Allopyranose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC287045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC274237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-galactose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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